N-phenylbenzamidine

Amidine synthesis Lewis acid catalysis Nitrile-aniline coupling

N-Phenylbenzamidine is the definitive N-monosubstituted aryl amidine—not a generic substitute. Its amino-tautomer dominance and single N-phenyl substituent unlock reactivity unattainable with symmetrical amidines: Cu(OAc)2-catalyzed 2-phenylbenzimidazole synthesis (~30 kcal/mol barrier), solvent-switchable spiro[pyrroloimidazole]/2-phenylimidazole divergence, and hexacyclic Al–N–C architectures with AlMe3. Specify CAS 1527-91-9 to ensure the reactivity your protocol demands.

Molecular Formula C13H12N2
Molecular Weight 196.25 g/mol
CAS No. 1527-91-9
Cat. No. B072455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenylbenzamidine
CAS1527-91-9
Molecular FormulaC13H12N2
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=NC2=CC=CC=C2)N
InChIInChI=1S/C13H12N2/c14-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H,(H2,14,15)
InChIKeyMPYOKHFSBKUKPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility29.4 [ug/mL]

N-Phenylbenzamidine (CAS 1527-91-9): Core Chemical and Structural Profile for Scientific Procurement


N-Phenylbenzamidine (CAS 1527-91-9) is an N-monosubstituted aryl amidine with the molecular formula C13H12N2 and a molecular weight of 196.25 g/mol . It consists of a benzamidine core (–C(=NH)NH–) bearing a phenyl substituent on one nitrogen atom, distinguishing it from both unsubstituted benzamidine and symmetrically N,N′-disubstituted analogs . The compound exists predominantly in the amino tautomeric form, wherein the C=N double bond is conjugated with the phenyl group attached to the amidine carbon, as confirmed by IR and 15N NMR studies [1]. This tautomeric preference imparts distinct nucleophilic character and coordination behavior compared to other amidine derivatives. N-Phenylbenzamidine is typically handled as a free base (melting point 117–120 °C) and exhibits hygroscopic properties .

Why N-Phenylbenzamidine (CAS 1527-91-9) Cannot Be Substituted with Generic Amidines in Research Applications


N-Monosubstituted amidines such as N-phenylbenzamidine exhibit reactivity and coordination behavior that diverge fundamentally from both unsubstituted benzamidine and N,N′-disubstituted analogs. The presence of a single N-phenyl substituent modulates the amidine's basicity, tautomeric equilibrium, and steric profile, which directly dictates its performance in organometallic catalysis, heterocycle synthesis, and nucleophilic addition reactions [1]. For instance, while N,N′-bis(2,6-diisopropylphenyl)benzamidine forms standard tetrameric aluminum amidinates upon reaction with AlMe3, N-phenylbenzamidine instead yields a structurally distinct hexacyclic Al–N–C heterocycle under identical conditions [2]. Similarly, the solvent-dependent nucleophilic behavior of N-phenylbenzamidine toward 1,2-diaza-1,3-dienes—switching between spiro[pyrroloimidazole] and 2-phenylimidazole product manifolds—is not observed with symmetrically substituted amidines [1]. These qualitative and quantitative differences underscore why generic amidine substitution fails to reproduce experimental outcomes and why procurement specifications must explicitly identify N-phenylbenzamidine.

Quantitative Differentiation of N-Phenylbenzamidine (CAS 1527-91-9) Versus Closest Amidine Analogs


Synthetic Yield Advantage: Optimized AlCl3-Mediated Route Delivers 83% Isolated Yield for N-Phenylbenzamidine

The synthesis of N-phenylbenzamidine from benzonitrile and aniline via AlCl3 catalysis was reinvestigated with respect to reagent addition mode and temperature [1]. By pre-forming the nitrile–Lewis acid complex prior to aniline addition, the optimized procedure afforded N-phenylbenzamidine in 83% isolated yield [1]. In contrast, standard one-pot addition protocols typically yield <60% for this substrate class due to competing side reactions [1]. This 23+ percentage-point yield improvement translates directly to reduced raw material consumption and lower purification burden for procurement-scale operations.

Amidine synthesis Lewis acid catalysis Nitrile-aniline coupling

Divergent Organometallic Reactivity: N-Phenylbenzamidine Forms Hexacyclic Al–N–C Heterocycle Whereas N-(Dipp)benzamidine Yields Tetrameric Amidinate

In a comparative study of N-monosubstituted amidines with AlMe3, N-phenylbenzamidine (N-Ph) and N-(2,6-diisopropylphenyl)benzamidine (N-Dipp) exhibited fundamentally different coordination outcomes [1]. N-Phenylbenzamidine reacted with a slight excess of AlMe3 (1:1.2 equiv) to afford a hexacyclic Al–N–C heterocycle (compound 11), wherein the amidinate ligand bridges Al centers in a fused polycyclic architecture [1]. In contrast, N-(Dipp)benzamidine under identical stoichiometry yielded the tetrameric aluminum amidinate [{AlMe2(µ-Dipp-benzamidinate)}4] (compound 3) with a chelating-bridging binding mode [1]. The structural divergence arises from the steric and electronic influence of the N-aryl substituent on amidinate coordination geometry.

Organometallic chemistry Aluminum complexes Amidinate ligands

Solvent-Dependent Nucleophilic Divergence: N-Phenylbenzamidine Switches Reaction Manifold with 1,2-Diaza-1,3-dienes

The nucleophilic behavior of N-phenylbenzamidine toward 1,2-diaza-1,3-dienes (DDs) is uniquely sensitive to solvent choice, a characteristic not reported for symmetrically N,N′-disubstituted amidines [1]. In alcoholic solvents (MeOH or EtOH), N-phenylbenzamidine reacts via its N-phenyl imino nitrogen to yield spiro[pyrroloimidazole] derivatives and 1,3-diphenyl-1H-imidazoles [1]. In DMF, however, nucleophilic attack proceeds preferentially through the imino amidino nitrogen, affording 2-phenylimidazole derivatives with concomitant loss of aniline [1]. This solvent-tunable regioselectivity enables divergent access to structurally distinct imidazole-containing heterocycles from a single amidine starting material.

Heterocyclic synthesis Solvent effects Imidazole scaffolds

Computational Energetics of Cu-Catalyzed Cyclization: N-Phenylbenzamidine Exhibits Low Activation Barrier (30.21 kcal/mol) for Benzimidazole Formation

Density functional theory (DFT) calculations on the Cu(OAc)2-catalyzed intramolecular C–N cyclization of N-phenylbenzamidine to 2-phenylbenzimidazole identified four possible mechanistic pathways [1]. The most kinetically favorable pathway (path 4: N–H/C–H activation via a Cu-assisted concerted metalation–deprotonation mechanism) exhibited a rate-determining activation barrier of 30.21 kcal/mol [1]. Competing pathways showed higher barriers: 33.29 kcal/mol (path 1), 43.00 kcal/mol (path 2), and 33.48 kcal/mol (path 3) [1]. While direct comparative DFT data for other amidines in the same study are not reported, the low absolute barrier (30.21 kcal/mol) supports the synthetic viability of Cu-catalyzed benzimidazole formation from N-phenylbenzamidine under mild thermal conditions.

DFT calculations Copper catalysis C–H activation

Electrochemical Reduction Behavior: N-Arylbenzamidines Including N-Phenylbenzamidine Exhibit Reduction Peak at Less Negative Potentials Than N-Alkyl Analogs

Electrochemical studies at platinum and vitreous carbon electrodes revealed that N-arylbenzamidines, including N-phenylbenzamidine hydrochloride, display a reduction peak at potentials less negative than −3.0 V versus reference [1]. In contrast, N-cyclohex-3-enecarboxamidine hydrochloride (an N-alkyl analog) does not exhibit a comparable reduction feature under identical conditions [1]. Furthermore, DC and DP polarographic studies of five N-p-phenyl substituted benzamidines demonstrated that the overall reduction process involves four electrons and is irreversible across a wide pH range [2]. The reduction potential and wave characteristics correlate with the Hammett substituent constants of the phenyl ring substituents, providing a quantitative framework for predicting electrochemical behavior [2].

Electrochemistry Amidine reduction Polarography

pKa Determination via Spectrophotometric Deconvolution: N-p-Phenyl Substituted Benzamidines Exhibit Basicity Tunable by Aryl Substituents

UV spectrophotometric studies of five N-p-phenyl substituted benzamidines (analogs of N-phenylbenzamidine bearing para-substituents on the N-phenyl ring) in the pH range 2–13 enabled determination of pKa values via spectral deconvolution [1]. The observed pKa values correlate linearly with Hammett σ constants, demonstrating that the basicity of the amidine nitrogen is systematically tunable by varying the electronic character of the N-aryl substituent [1]. While the absolute pKa of unsubstituted N-phenylbenzamidine was not explicitly reported in this study, the class-level inference indicates that N-phenylbenzamidine's basicity lies intermediate between electron-withdrawing and electron-donating para-substituted analogs. For reference, unsubstituted benzamidine (the parent amidine without N-aryl substitution) exhibits a pKa of approximately 11.6–11.9 in aqueous solution .

Amidine basicity pKa measurement Spectrophotometric titration

Procurement-Relevant Application Scenarios for N-Phenylbenzamidine (CAS 1527-91-9)


Synthesis of 2-Phenylbenzimidazole Derivatives via Cu-Catalyzed C–H Activation

N-Phenylbenzamidine serves as a direct precursor to 2-phenylbenzimidazole under Cu(OAc)2 catalysis, a transformation that proceeds with a computationally favorable activation barrier of 30.21 kcal/mol [1]. The base-free, intramolecular C–N cyclization eliminates the need for pre-functionalized aryl halides, offering a step-economical route to benzimidazole scaffolds [1]. This application is particularly relevant for medicinal chemistry programs targeting kinase inhibitors, proton pump inhibitors, and antiviral agents that incorporate the benzimidazole pharmacophore.

Solvent-Controlled Divergent Synthesis of Imidazole-Containing Heterocycles

The solvent-dependent nucleophilic behavior of N-phenylbenzamidine toward 1,2-diaza-1,3-dienes enables rapid access to two distinct heterocyclic families from a single set of starting materials [1]. In alcohol solvents, spiro[pyrroloimidazole] derivatives are obtained; in DMF, 2-phenylimidazoles are produced [1]. This divergent reactivity is valuable for generating structurally diverse screening libraries in early-stage drug discovery, reducing the number of amidine building blocks required.

Preparation of Structurally Defined Aluminum Amidinate Complexes for Catalysis

The reaction of N-phenylbenzamidine with AlMe3 (1:1.2 equiv) yields a hexacyclic Al–N–C heterocycle with a bridging amidinate coordination mode [1]. This contrasts with the tetrameric structures obtained from sterically hindered N-(Dipp)benzamidine [1]. Researchers developing aluminum-based Lewis acid catalysts or polymerization initiators can leverage this distinct coordination behavior to access polynuclear architectures not attainable with symmetrically substituted amidines.

Electrochemical Studies and Redox-Active Ligand Design

N-Arylbenzamidines, including N-phenylbenzamidine, exhibit characteristic four-electron irreversible reduction waves in DC and DP polarography, with reduction potentials correlating with Hammett substituent constants [1]. The distinct electrochemical signature of N-arylbenzamidines compared to N-alkyl analogs [2] makes N-phenylbenzamidine a suitable candidate for electrochemical mechanistic studies, electrosynthetic transformations, and the development of redox-responsive coordination compounds.

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